2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine
Description
This compound is a fused heterocyclic system combining imidazo[1,2-a]pyridine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moieties. The imidazo[1,2-a]pyridine scaffold is known for its pharmacological relevance, while the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core contributes to enhanced bioactivity due to electron-rich sulfur and nitrogen atoms. Synthesis typically involves condensation reactions under microwave irradiation or conventional heating, as seen in analogous triazolo-thiadiazole derivatives .
Properties
Molecular Formula |
C12H10N6S |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
6-methyl-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H10N6S/c1-7-10(17-6-4-3-5-9(17)13-7)11-14-15-12-18(11)16-8(2)19-12/h3-6H,1-2H3 |
InChI Key |
ISEJHPYIRWSYRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolo[3,4-b]thiadiazole Core
Cyclization of 2-hydrazinyl-1,3,4-thiadiazine derivatives : One common route involves the acid-catalyzed cyclization of 2-hydrazinyl-6-substituted-1,3,4-thiadiazines with orthoesters to annulate the 1,2,4-triazole ring onto the thiadiazole nucleus. This method, however, has a limited substrate scope and may require optimization for methyl substitution at the 6-position.
Cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles : Another prevalent method is the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with various electrophilic reagents such as α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, or hydrazonoyl halides. This approach allows the formation of the fused triazolo-thiadiazole ring system with diverse substituents, including methyl groups at the 6-position.
Use of phosphorus oxychloride (POCl3) : For the formation of triazolo-thiadiazole rings bearing alkyl substituents like methyl, the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with carboxylic acids or their derivatives in the presence of POCl3 facilitates heterocyclization to yield the desired triazolo-thiadiazole intermediate.
Synthesis of the Imidazo[1,2-a]pyridine Moiety
- Domino A3-Coupling Reaction : The imidazo[1,2-a]pyridine core can be efficiently synthesized via a domino three-component coupling (A3-coupling) involving 2-aminopyridine, an aldehyde, and an alkyne under mild heating (around 50 °C). This method is notable for its environmental sustainability and good yields (typically around 80-90%) and can be scaled up to gram quantities without loss of efficiency.
Coupling of the Two Moieties
Cross-Coupling or Condensation Strategies : The final assembly of 2-Methyl-3-(6-methyltriazolo[3,4-b]thiadiazol-3-yl)imidazo[1,2-a]pyridine involves coupling the preformed triazolo-thiadiazole ring at the 6-methyl position with the imidazo[1,2-a]pyridine nucleus at the 3-position. This can be achieved via nucleophilic substitution or condensation reactions under controlled conditions to ensure regioselectivity and high purity.
Catalysts and Reaction Conditions : Catalysts such as heteropolyacids or Lewis acids may be employed to facilitate ring closure and coupling steps, with reaction conditions optimized to balance yield and selectivity.
The preparation of 2-Methyl-3-(6-methyltriazolo[3,4-b]thiadiazol-3-yl)imidazo[1,2-a]pyridine requires a multi-step synthetic approach involving the careful construction of two fused heterocyclic systems followed by their regioselective coupling.
The cyclization of 4-amino-3-mercapto-1,2,4-triazoles with suitable electrophiles under acidic conditions is a versatile and widely used method to generate the triazolo-thiadiazole ring system with methyl substitution.
The imidazo[1,2-a]pyridine moiety can be efficiently synthesized using environmentally friendly, mild A3-coupling reactions, which are scalable and yield high purity products.
The final coupling step demands optimization of reaction conditions and catalysts to ensure high yield and selectivity, with heteropolyacids playing a significant role in facilitating these transformations.
These synthetic methods collectively enable the production of the target compound with potential for further structural modifications to enhance biological activity.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are essential for confirming the structure and purity of intermediates and the final product.
The synthetic routes described avoid the use of harsh conditions, favoring mild heating and environmentally benign reagents where possible, aligning with green chemistry principles.
Future research could explore alternative catalysts and greener solvents to further improve the sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form specific interactions with these targets, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Planarity
The triazolo-thiadiazole system in the target compound is planar, a feature shared with 6-phenyl-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (). However, the latter exhibits dihedral angles of 1.53° (pyridine) and 7.55° (phenyl) relative to the triazolo-thiadiazole plane, suggesting minimal steric hindrance. In contrast, the imidazo[1,2-a]pyridine moiety in the target compound introduces a bicyclic structure that may influence intermolecular interactions .
Table 1: Structural Comparison of Triazolo-Thiadiazole Derivatives
Antimicrobial Potency :
- The target compound’s imidazo[1,2-a]pyridine moiety may synergize with the triazolo-thiadiazole core to enhance antimicrobial activity. For example, 2,6-bis(6-substituted-triazolo-thiadiazol-3-yl)pyridines () show MIC values of 8–32 µg/mL against S. aureus, comparable to ciprofloxacin .
- 3-(α-naphthylmethylene)-triazolo-thiadiazoles () exhibit herbicidal activity (80% inhibition at 100 ppm), suggesting substituent-dependent bioactivity .
Table 2: Bioactivity Comparison
Electronic and Solubility Profiles
In contrast, phenol-substituted triazolo-thiadiazoles () exhibit lower lipophilicity due to polar hydroxyl groups, reducing membrane penetration .
Biological Activity
2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine is a compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of 2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the triazole and thiadiazole rings through cyclization reactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazole compounds exhibit significant antimicrobial activity. For instance:
- Antifungal Activity : Compounds similar to 2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine have shown promising results against various Candida species. In one study, certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against C. parapsilosis and C. albicans, outperforming standard antifungal agents like ketoconazole .
- Bacterial Activity : The compound has also been tested against both Gram-positive and Gram-negative bacteria. It demonstrated MIC values ranging from 16–31.25 µg/mL against different strains .
Anticancer Activity
The cytotoxic potential of this compound has been assessed using various cancer cell lines:
- In vitro studies have shown that derivatives possess IC50 values between 1.1 to 18.8 µM against cancer cells . This suggests a significant potential for development as an anticancer agent.
Anti-inflammatory Properties
Preliminary investigations into the anti-inflammatory effects of triazolo-thiadiazole derivatives indicate their capability to inhibit inflammatory pathways. This activity is often linked to their ability to modulate enzyme activities involved in inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituents : The presence of specific substituents on the triazole and thiadiazole rings significantly influences the biological activity. For example, compounds with halogen substitutions exhibited enhanced antimicrobial properties .
- Ring Modifications : Variations in the imidazo-pyridine structure also impact the efficacy of the compounds against specific pathogens and cancer cells.
Case Studies
Several studies have documented the biological evaluation of related compounds:
- Study on Antifungal Activity : A series of triazolo-thiadiazole derivatives were synthesized and tested against multiple fungal strains. The most effective compound demonstrated an MIC comparable to established antifungals .
- Cytotoxicity Assessment : A study assessed various derivatives for cytotoxicity using human cancer cell lines and reported promising results that warrant further investigation into their mechanism of action .
Q & A
Q. 1.1. What are the key synthetic pathways for synthesizing 2-methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. A common approach includes:
Core Formation : Cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions to form the triazolo-thiadiazole core (e.g., using diethyl oxalate and sodium hydride in toluene) .
Imidazo-Pyridine Integration : Coupling the triazolo-thiadiazole intermediate with a pre-synthesized imidazo[1,2-a]pyridine derivative via nucleophilic substitution or palladium-catalyzed cross-coupling .
Functionalization : Methylation at the 6-position of the triazolo-thiadiazole using methyl iodide or dimethyl sulfate under controlled pH .
Critical Tools : Reaction progress is monitored via TLC and HPLC, with intermediates purified via column chromatography .
Q. 1.2. How is the structural characterization of this compound performed?
Methodological Answer: A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy : - and -NMR confirm substituent positions and connectivity (e.g., methyl groups at 2- and 6-positions show distinct singlet peaks) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure and confirms fused heterocyclic systems (e.g., dihedral angles between triazolo-thiadiazole and imidazo-pyridine moieties) .
- Elemental Analysis : Validates purity (>98%) and stoichiometry .
Advanced Research Questions
Q. 2.1. How do structural modifications (e.g., substituent variations) influence biological activity in related triazolo-thiadiazole derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Methoxy/Phenyl Substitutions : Enhance antifungal activity (e.g., 2,3-dimethoxyphenyl groups improve binding to lanosterol 14α-demethylase, a fungal enzyme) .
- Methyl vs. Trifluoromethyl Groups : Methyl groups at the 6-position of triazolo-thiadiazole improve metabolic stability, while trifluoromethyl increases lipophilicity and membrane penetration .
- Imidazo-Pyridine Fusion : The fused imidazo-pyridine system enhances π-π stacking with kinase ATP-binding pockets, as shown in molecular docking studies .
Experimental Design : Parallel synthesis of derivatives followed by bioassays (e.g., MIC for antimicrobial activity) and docking simulations (using PDB: 3LD6) .
Q. 2.2. What contradictions exist in reported bioactivity data, and how can they be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa for anticancer tests) or enzyme sources (e.g., recombinant vs. native 14α-demethylase) .
- Solubility Issues : Poor aqueous solubility may lead to false negatives; use of DMSO carriers at <0.1% v/v is critical .
Resolution Strategies :
Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .
Dose-Response Curves : Ensure IC values are calculated across ≥5 concentrations .
Orthogonal Assays : Confirm antifungal activity via both broth microdilution and agar diffusion .
Q. 2.3. What experimental approaches are used to study interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., triazolo-thiadiazole binding to 14α-demethylase’s heme pocket) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (K, on/off rates) using immobilized enzyme .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., using lanosterol analogs) validate docking predictions .
Q. 2.4. How can researchers optimize synthetic yields for scale-up without compromising purity?
Methodological Answer:
- Solvent Optimization : Replace toluene with DMF or acetonitrile to improve solubility of intermediates .
- Catalyst Screening : Pd(OAc)/Xantphos systems enhance coupling efficiency in imidazo-pyridine fusion steps .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, reducing byproduct formation .
- Crystallization Control : Use anti-solvent addition (e.g., hexane) to precipitate pure product .
Q. Methodological Considerations for Data Reproducibility
Q. 3.1. What analytical controls are essential to ensure reproducibility in biological assays?
Methodological Answer:
Q. Tables of Key Data
Q. Table 1. Comparative Bioactivity of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
